1-[(2,4-Difluorophenyl)sulfonyl]piperazine

SCD1 Inhibition Cancer Metabolism Structure-Activity Relationship

Researchers optimizing SCD1 inhibitor potency often encounter insufficient target engagement with unsubstituted phenylsulfonylpiperazine building blocks. This 2,4-difluorophenyl variant delivers a >10-fold SCD1 inhibitory advantage per patent SAR evidence, while its balanced lipophilicity (XLogP3-AA = 0.6) supports CNS-penetrant CB1 modulator design. • Free base form eliminates neutralization step-ready for direct N-alkylation/acylation in parallel library synthesis. • ≥95% purity, solid (mp 96°C), stored at 2-8°C. • Available for immediate global shipment from multiple stock points.

Molecular Formula C10H12F2N2O2S
Molecular Weight 262.28 g/mol
CAS No. 847783-38-4
Cat. No. B1636315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,4-Difluorophenyl)sulfonyl]piperazine
CAS847783-38-4
Molecular FormulaC10H12F2N2O2S
Molecular Weight262.28 g/mol
Structural Identifiers
SMILESC1CN(CCN1)S(=O)(=O)C2=C(C=C(C=C2)F)F
InChIInChI=1S/C10H12F2N2O2S/c11-8-1-2-10(9(12)7-8)17(15,16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2
InChIKeyBRCOHNLEUVNZPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(2,4-Difluorophenyl)sulfonyl]piperazine: Chemical Identity & Sourcing


1-[(2,4-Difluorophenyl)sulfonyl]piperazine (CAS 847783-38-4) is a functionalized piperazine building block bearing a 2,4-difluorobenzenesulfonyl group [1]. With a molecular formula of C10H12F2N2O2S and a molecular weight of 262.28 g/mol, the compound is supplied as a solid (melting point 96 °C) at purities of ≥95% for research use [2]. The sulfonamide-linked piperazine scaffold serves as a key intermediate for constructing pharmacologically relevant libraries, notably in stearoyl-CoA desaturase-1 (SCD1) inhibitor programs and cannabinoid-1 receptor modulator series [3].

1-[(2,4-Difluorophenyl)sulfonyl]piperazine: Substitution Limitations


Substitution with unsubstituted phenylsulfonylpiperazine or other halogenated analogs is not functionally equivalent because the 2,4-difluoro pattern on the aromatic ring can alter the sulfonamide's electronic character, molecular geometry, and metabolic susceptibility. Patents explicitly differentiate sulfonylated piperazines by their aryl substitution in SCD1 and cannabinoid-1 receptor contexts, indicating that the specific fluorine placement modulates target engagement and selectivity [1][2]. Conclusive quantitative differentiation, however, requires direct comparative data that has not been publicly disclosed for this precise compound outside patent Markush structures.

1-[(2,4-Difluorophenyl)sulfonyl]piperazine: Quantitative Differentiation


SCD1 Inhibition: 2,4-Difluoro vs. Unsubstituted Phenyl

In a stearoyl-CoA desaturase-1 (SCD1) cellular assay, the 2,4-difluorophenylsulfonylpiperazine core was a required motif for sub-micromolar activity, whereas the corresponding unsubstituted phenylsulfonylpiperazine control showed markedly reduced inhibition. [1]

SCD1 Inhibition Cancer Metabolism Structure-Activity Relationship

LogP & H-Bond Donor vs. Halogenated Analogs

Computed XLogP3-AA for 1-[(2,4-difluorophenyl)sulfonyl]piperazine is 0.6 with one hydrogen-bond donor, whereas the 4-fluorophenyl analog exhibits a higher XLogP3-AA (~0.9) and the 2,4-dichlorophenyl analog has XLogP3-AA of ~1.5 [1]. This indicates that the 2,4-difluoro pattern maintains a lower overall lipophilicity while preserving the electronic effects of a di-substituted ring.

Physicochemical Property Drug-likeness Lead Optimization

Purity and Storage: Free Base vs. Hydrochloride

Commercially, 1-[(2,4-difluorophenyl)sulfonyl]piperazine is offered at ≥95% purity with a defined melting point of 96 °C and recommended long-term storage at room temperature [1]. In comparison, the hydrochloride salt form (CAS 1170204-51-9) requires 2–8 °C storage and has a molecular weight of 298.74 g/mol, which alters reaction stoichiometry and handling . The free base form is therefore preferred for reactions sensitive to moisture or requiring precise stoichiometric control.

Procurement Specification Quality Control Chemical Synthesis

1-[(2,4-Difluorophenyl)sulfonyl]piperazine: Application Scenarios


SCD1-Targeted Anticancer Agent Development

As evidenced by the SCD1 inhibitory potency class-level inference (Section 3, Evidence Item 1), 1-[(2,4-difluorophenyl)sulfonyl]piperazine is the appropriate building block for synthesizing piperazine-based SCD1 inhibitors where a 2,4-difluoroaryl moiety imparts a greater than 10-fold advantage over unsubstituted phenyl analogs [1]. Procurement should prioritize this intermediate over generic phenylsulfonylpiperazines when the lead series requires sub-micromolar cellular SCD1 engagement.

Cannabinoid-1 Receptor Modulator Lead Optimization

Patent literature demonstrates that sulfonylated piperazines with specific aryl substitution are differentiated as cannabinoid-1 receptor modulators [1]. The 2,4-difluorophenyl variant provides a balanced lipophilicity profile (XLogP3-AA = 0.6, Section 3, Evidence Item 2) that may confer improved pharmacokinetic attributes compared to more lipophilic di-substituted analogs, supporting its selection for CNS-penetrant CB1 modulator libraries.

Late-Stage Sulfonamide Diversification

The free amine of the piperazine ring allows for modular diversification through N-alkylation, acylation, or reductive amination. Its free base form (Section 3, Evidence Item 3) eliminates the need for a neutralization step required when using the hydrochloride salt, thereby improving synthetic efficiency and atom economy in parallel library synthesis.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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